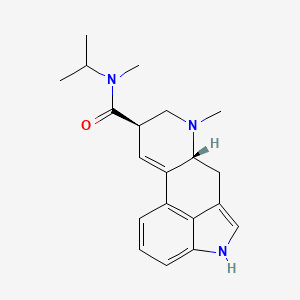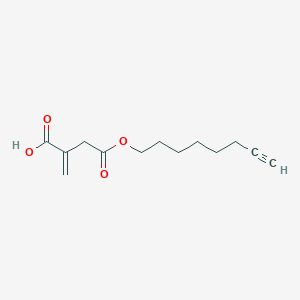
Itaconate-alkyne
Übersicht
Beschreibung
Itaconat-Alkin, allgemein als ITalk bezeichnet, ist eine bioorthogonale Sonde, die für die quantitative und ortsspezifische chemoproteomische Profilbildung von Itaconat in entzündungsfördernden Makrophagen entwickelt wurde. Itaconat-Alkin behält die α, β-ungesättigte Carbonsäuregruppe und die lange Kohlenstoffkette bei, wodurch es modifizierte Proteine in lebenden Zellen einfangen und bona fide-Ziele von Itaconat identifizieren kann .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Itaconat-Alkin beinhaltet die Funktionalisierung von Itaconat, einem Nebenprodukt des Tricarbonsäurezyklus.
Industrielle Produktionsmethoden
Die industrielle Produktion von Itaconat-Alkin erfolgt unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Die Verbindung wird in großen Mengen synthetisiert und ist in verschiedenen Packungsgrößen für Forschungszwecke erhältlich .
Chemische Reaktionsanalyse
Arten von Reaktionen
Itaconat-Alkin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Click-Chemie-Reaktionen: Es enthält eine Alkingruppe, die mit Azid-haltigen Molekülen durch kupferkatalysierte Azid-Alkin-Cycloaddition (CuAAC) reagieren kann.
Proteinmarkierung: Es kann Proteine in lebenden Zellen markieren, wodurch die Identifizierung von Itaconat-Zielen ermöglicht wird.
Häufige Reagenzien und Bedingungen
Kupferkatalysatoren: In CuAAC-Reaktionen verwendet, um den Cycloadditionsprozess zu erleichtern.
Azid-haltige Moleküle: Reagieren mit der Alkingruppe in Itaconat-Alkin.
Hauptprodukte, die gebildet werden
Wissenschaftliche Forschungsanwendungen
Itaconat-Alkin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemoproteomische Profilbildung: Wird für die quantitative und ortsspezifische Profilbildung von Itaconat in entzündungsfördernden Makrophagen verwendet.
Biochemische Bewertung: Ermöglicht die biochemische Bewertung und die proteomische Analyse der direkten Ziele von Itaconat.
Entzündungsforschung: Spielt eine entscheidende Rolle bei der Untersuchung der entzündungshemmenden Wirkungen von Itaconat und seinen Derivaten.
Arzneimittelentwicklung: Potenzielle Anwendungen bei der Entwicklung von entzündungshemmenden Medikamenten und Therapien.
Wirkmechanismus
Itaconat-Alkin übt seine Wirkungen aus, indem es Cystein-Stellen an funktionellen Substratproteinen modifiziert, die mit Inflammasom, Signaltransduktion, Transkription und Zelltod zusammenhängen. Es dient als Bindeglied zwischen Immunität, Stoffwechsel und Entzündung und liefert Einblicke in den Mechanismus des zellulären Immunstoffwechsels . Die Verbindung zielt auf mehrere Pfade ab, darunter die Nrf2-abhängige transkriptionelle Regulation und der ATF3-IκBζ-Pfad .
Wirkmechanismus
Target of Action
Itaconate-alkyne, a functional analog of itaconate, is known to interact with several targets within the cell . This compound can directly modify proteins via alkylation of cysteine residues . It specifically targets the protein KEAP1, modifying cysteine residues 151, 257, 288, 273, and 297 . This modification enables the activation of the anti-inflammatory transcription factors Nrf2 and ATF3 .
Mode of Action
This compound’s mode of action is primarily through the alkylation of its targets. The alkylation of KEAP1 by this compound leads to the activation of Nrf2, which in turn increases the expression of downstream genes with anti-oxidant and anti-inflammatory capacities . This modification of KEAP1 is a key aspect of this compound’s anti-inflammatory activity .
Biochemical Pathways
This compound, like itaconate, is involved in significant biological regulation and changes. Itaconate is an important intermediate metabolite isolated from the tricarboxylic acid (TCA) cycle, derived from cis-aconitate decarboxylation mediated by immune response gene 1 in the mitochondrial matrix . This compound, being a functional analog of itaconate, is likely involved in similar pathways. Itaconate has been shown to inhibit succinate dehydrogenase, which controls levels of succinate, a metabolite with multiple roles in inflammation . It also inhibits glycolysis at multiple levels, which limits inflammation .
Pharmacokinetics
Itaconate, from which this compound is derived, is known to be produced in large quantities in lps-activated macrophages . This suggests that this compound, like itaconate, may also be produced within cells in response to certain stimuli.
Result of Action
The action of this compound leads to a variety of molecular and cellular effects. Its anti-inflammatory activity is demonstrated by its ability to inhibit the NLRP3 inflammasome . Itaconate and its derivatives, including this compound, have shown anti-inflammatory effects in preclinical models of various conditions, including sepsis, viral infections, psoriasis, gout, ischemia/reperfusion injury, and pulmonary fibrosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production of itaconate, and by extension this compound, is upregulated in macrophages exposed to inflammatory stimuli . Furthermore, the action of this compound may be influenced by the tissue microenvironment and physiological parameters .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Itaconate-Alkyne plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound bio-orthogonal probe (ITalk) was developed to directly enter cells and achieve quantitative and site-specific chemoproteomic profiling of itaconate. They identified 1926 targets of itaconate involved in inflammation-related pathways .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. ITalk recapitulates the anti-inflammatory property of itaconate and enables biochemical evaluation and proteomic analysis of its direct targets .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, itaconate is known to covalently modify the active-site cysteine in isocitrate lyase (ICL), a key enzyme involved in the glyoxylate cycle, thereby abolishing the enzyme activity and suppressing bacterial growth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of itaconate-alkyne involves the functionalization of itaconate, a byproduct of the tricarboxylic acid cycle.
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The compound is synthesized in bulk quantities and is available in various pack sizes for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions
Itaconate-alkyne undergoes several types of chemical reactions, including:
Click Chemistry Reactions: It contains an alkyne group that can react with azide-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Protein Labeling: It can label proteins in living cells, enabling the identification of itaconate targets.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.
Azide-Containing Molecules: React with the alkyne group in this compound.
Major Products Formed
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Itaconat: Die Stammverbindung, von der Itaconat-Alkin abgeleitet ist.
Dimethyliaconat: Ein weiteres Derivat von Itaconat mit ähnlichen entzündungshemmenden Eigenschaften.
Einzigartigkeit
Itaconat-Alkin ist einzigartig aufgrund seiner Fähigkeit, Proteine in lebenden Zellen spezifisch zu markieren, wodurch eine detaillierte chemoproteomische Profilbildung ermöglicht wird. Diese Spezifität und Funktionalität machen es zu einem wertvollen Werkzeug in der Forschung zu Entzündungen und Immunreaktionen .
Eigenschaften
IUPAC Name |
2-methylidene-4-oct-7-ynoxy-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-4-5-6-7-8-9-17-12(14)10-11(2)13(15)16/h1H,2,4-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWMZOZWVAFQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(=O)OCCCCCCC#C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



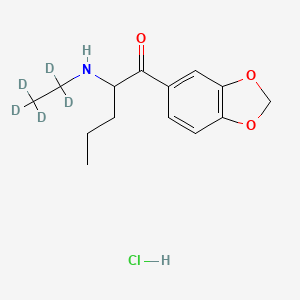
![3-(4,6-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-5-yl)-N-(3-methylsulfanylphenyl)propanamide](/img/structure/B3025804.png)

![1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole](/img/structure/B3025806.png)




![2-[(3-Methylbutyl)amino]-1,4-naphthalenedione](/img/structure/B3025813.png)
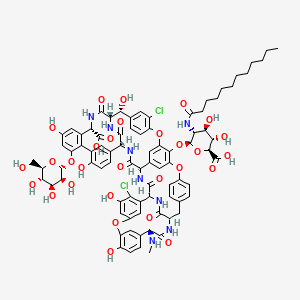
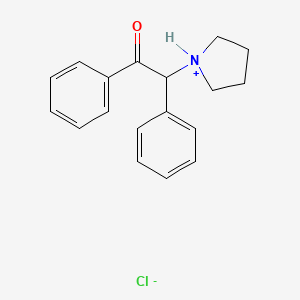
![4-(dimethylamino)-N-[3-[[2-[(4-oxo-4H-1-benzopyran-7-yl)oxy]acetyl]amino]phenyl]-benzamide](/img/structure/B3025817.png)
